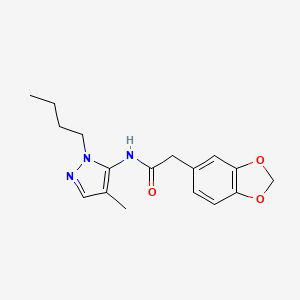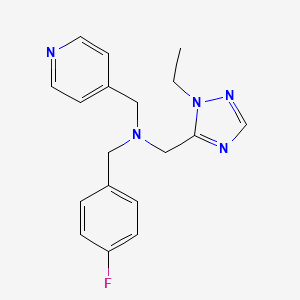![molecular formula C11H18N4OS B5903000 N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5903000.png)
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea, also known as ECTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ECTU is a urea derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea is not fully understood. However, it has been suggested that N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea may act as a protein kinase inhibitor, which may play a role in its anti-cancer effects. Additionally, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer research, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to reduce inflammation in various models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has several advantages for lab experiments, including its ability to inhibit cancer cell proliferation and induce apoptosis, its neuroprotective effects, and its anti-inflammatory effects. However, there are also limitations to using N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in lab experiments, including its unknown mechanism of action and potential toxicity.
Direcciones Futuras
There are several future directions for the research of N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea. One potential direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and toxicity of N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea. Another potential direction is to investigate the potential of N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in combination with other therapies, which may enhance its therapeutic effects. Finally, there is a need for clinical trials to determine the efficacy of N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea in treating various diseases.
Métodos De Síntesis
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been synthesized using various methods, including the reaction of 1-ethylcyclobutanol with methyl isothiocyanate to form 1-ethylcyclobutyl isothiocyanate, which is then reacted with N-methyl-N-(3-aminopropyl)amine to form N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea. Another method involves the reaction of 1-ethylcyclobutanol with methyl isocyanate to form 1-ethylcyclobutyl isocyanate, which is then reacted with N-methyl-N-(3-aminopropyl)amine to form N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea.
Aplicaciones Científicas De Investigación
N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroprotection, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to protect neurons from oxidative stress and improve cognitive function. In anti-inflammatory effects, N-[(1-ethylcyclobutyl)methyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea has been shown to reduce inflammation in various models.
Propiedades
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]-3-(3-methyl-1,2,4-thiadiazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-3-11(5-4-6-11)7-12-9(16)14-10-13-8(2)15-17-10/h3-7H2,1-2H3,(H2,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNZIGJHLULABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC1)CNC(=O)NC2=NC(=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5902933.png)
![4-{[(2-furylmethyl)(3-thienylmethyl)amino]methyl}-N-methylbenzenesulfonamide](/img/structure/B5902943.png)
![N-[4-(allyloxy)-3,5-dichlorobenzyl]-1-isoxazol-3-yl-N-methylethanamine](/img/structure/B5902947.png)
![1-(2-amino-2-oxoethyl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B5902951.png)
![N-[2-(3-methoxyphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5902955.png)
![2-(3-{[(4-fluorobenzyl)(tetrahydrofuran-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B5902957.png)
![2-chloro-3-({(2-hydroxyethyl)[4-(methylthio)benzyl]amino}methyl)-6-methoxyphenol](/img/structure/B5902990.png)

![3-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylethyl)benzamide](/img/structure/B5903007.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5903022.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-fluorobenzyl)-1-methoxypropan-2-amine](/img/structure/B5903026.png)
![(4-methoxy-3,5-dimethylphenyl)[4-(pyrimidin-2-yloxy)piperidin-1-yl]acetic acid](/img/structure/B5903029.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[(5-methyl-2-thienyl)methyl]prop-2-en-1-amine](/img/structure/B5903035.png)